![molecular formula C15H11NO2 B2528280 4-[(3-Formylphenoxy)methyl]benzonitrile CAS No. 130205-10-6](/img/structure/B2528280.png)

4-[(3-Formylphenoxy)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

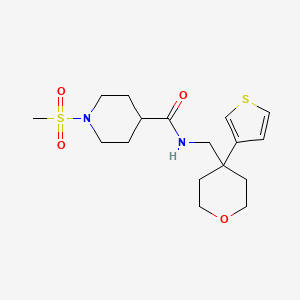

The compound 4-[(3-Formylphenoxy)methyl]benzonitrile is a multifunctional molecule that is not directly discussed in the provided papers. However, the papers do discuss various benzonitrile derivatives with potential applications in medicinal chemistry, neuroimaging, and materials science. These derivatives share a common benzonitrile moiety, which is a key structural component in the target compound .

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves multiple steps, including etherification, reduction, and condensation reactions. For instance, 4-(4-methylphenoxy)benzylamine was synthesized through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . Similarly, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involved a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline . These methods highlight the versatility of benzonitrile derivatives in chemical synthesis and the potential routes that could be applied to synthesize the target compound.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is often characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure and vibrational properties of a novel Schiff base compound were studied using FT-IR and XRD methods, and the results were compared with theoretical calculations performed using density functional theory (DFT) . This approach could be used to analyze the molecular structure of 4-[(3-Formylphenoxy)methyl]benzonitrile.

Chemical Reactions Analysis

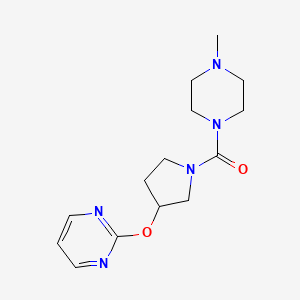

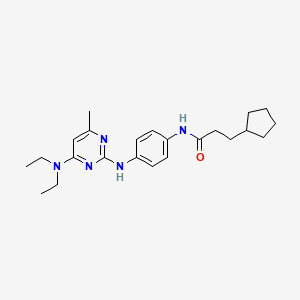

Benzonitrile derivatives can participate in various chemical reactions due to their reactive functional groups. The papers describe the synthesis of compounds with potential biological activity, such as farnesyltransferase inhibitors , and luminescent materials with potential applications in optoelectronics . These studies demonstrate the chemical reactivity of benzonitrile derivatives and their potential to undergo further transformations, which could be relevant for the target compound.

Physical and Chemical Properties Analysis

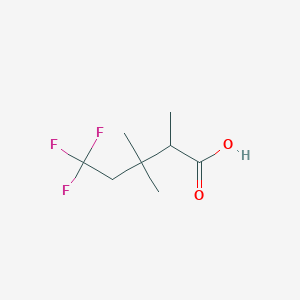

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the liquid crystalline behavior of certain benzonitrile derivatives was investigated, revealing that compounds with shorter chain lengths exhibited the nematic phase, while those with longer chain lengths showed the orthorhombic columnar phase . Additionally, electrochemical studies provided insights into the band gap and energy levels of these compounds . These findings suggest that the physical and chemical properties of 4-[(3-Formylphenoxy)methyl]benzonitrile could be similarly diverse and dependent on its molecular structure.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches and Catalysis

- Montmorillonite Clay Catalysis : The study by Wali et al. (1998) explored the catalytic conversion of methyl benzoate with NH3 over Montmorillonite K10 clay, producing benzonitrile among other products. This demonstrates the potential of clay catalysis in synthesizing nitrile compounds, which could be relevant for the synthesis of 4-[(3-Formylphenoxy)methyl]benzonitrile and related derivatives (Wali et al., 1998).

Chemical Synthesis and Structural Studies

- Cycloaddition Reactions : Kanemasa et al. (1992) described the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, indicating the synthetic versatility of benzonitrile derivatives in producing structurally complex molecules (Kanemasa et al., 1992).

- DFT Study on Schiff Bases : A study by Alver et al. (2011) on the synthesis and characterization of a novel Schiff base compound related to benzonitrile showcases the importance of computational and spectroscopic methods in understanding the molecular structure and properties of benzonitrile derivatives (Alver et al., 2011).

Molecular Structure and Electronic Properties

- Electronic Structure Analysis : Exner and Böhm (2004) conducted a study on the basicity of 3- and 4-substituted benzonitriles, providing insights into the electronic effects of substituents on benzonitrile cores. This research could inform the electronic property considerations for derivatives like 4-[(3-Formylphenoxy)methyl]benzonitrile (Exner & Böhm, 2004).

Potential Applications in Material Science and Pharmacology

- Material Science and Sensing : Yazıcı et al. (2015) synthesized novel metallophthalocyanines starting from benzonitrile derivatives, highlighting the potential of such compounds in developing materials with electronic and sensing capabilities (Yazıcı et al., 2015).

- Pharmacological Research : Wang et al. (2004) designed benzonitrile derivatives as selective farnesyltransferase inhibitors, underscoring the therapeutic potential of these compounds in treating diseases. Although the specific 4-[(3-Formylphenoxy)methyl]benzonitrile was not studied, the research on similar structures suggests a broad scope for pharmacological applications (Wang et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(3-formylphenoxy)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-9-12-4-6-13(7-5-12)11-18-15-3-1-2-14(8-15)10-17/h1-8,10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXCUAVQNJMYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Formylphenoxy)methyl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)

![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)

![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)